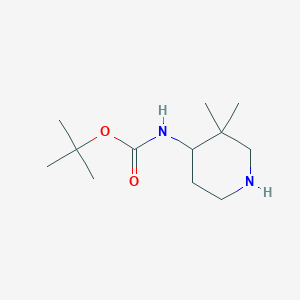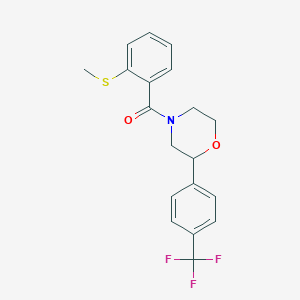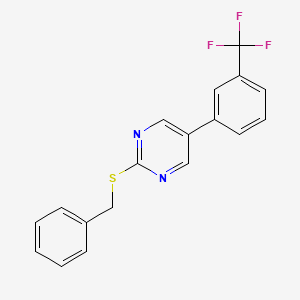![molecular formula C16H14F3N3O2 B2897850 2-Cyclopropyl-6-methyl-N-[2-(trifluoromethoxy)phenyl]pyrimidine-4-carboxamide CAS No. 2415563-28-7](/img/structure/B2897850.png)
2-Cyclopropyl-6-methyl-N-[2-(trifluoromethoxy)phenyl]pyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropyl-6-methyl-N-[2-(trifluoromethoxy)phenyl]pyrimidine-4-carboxamide, also known as PF-04971729, is a small molecule inhibitor of the receptor tyrosine kinase (RTK) c-Met. It has been studied for its potential therapeutic applications in cancer treatment.
Mecanismo De Acción
2-Cyclopropyl-6-methyl-N-[2-(trifluoromethoxy)phenyl]pyrimidine-4-carboxamide inhibits the activity of c-Met, a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, migration, and invasion. By blocking c-Met signaling, this compound can induce cell cycle arrest, apoptosis, and inhibit angiogenesis, leading to the inhibition of tumor growth and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can inhibit the phosphorylation of c-Met and downstream signaling molecules such as Akt and Erk, leading to the inhibition of cell proliferation and survival. Moreover, it can induce G1 phase cell cycle arrest and apoptosis in cancer cells. In addition, this compound can inhibit angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-Cyclopropyl-6-methyl-N-[2-(trifluoromethoxy)phenyl]pyrimidine-4-carboxamide is its specificity for c-Met, which makes it a valuable tool for studying the biological functions of c-Met in cancer cells. Moreover, it has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for clinical development. However, one of the limitations of this compound is its poor solubility in water, which can affect its bioavailability and limit its use in some experiments.
Direcciones Futuras
There are several future directions for the research on 2-Cyclopropyl-6-methyl-N-[2-(trifluoromethoxy)phenyl]pyrimidine-4-carboxamide. One of the directions is to investigate its potential therapeutic applications in other types of cancer, such as prostate cancer and ovarian cancer. Moreover, further studies are needed to elucidate the molecular mechanisms underlying the anti-tumor effects of this compound. In addition, the development of more potent and selective c-Met inhibitors based on the structure of this compound is another potential direction for future research.
Métodos De Síntesis
The synthesis of 2-Cyclopropyl-6-methyl-N-[2-(trifluoromethoxy)phenyl]pyrimidine-4-carboxamide involves a multi-step process, which includes the reaction of 2-chloro-6-methylpyrimidine with 2-(trifluoromethoxy)aniline, followed by the addition of cyclopropylamine and the final step of carboxamide formation. The purity and yield of the final product can be improved by various purification techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
2-Cyclopropyl-6-methyl-N-[2-(trifluoromethoxy)phenyl]pyrimidine-4-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and metastasis of various types of cancer cells, including lung cancer, breast cancer, and liver cancer. Moreover, it has been found to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
2-cyclopropyl-6-methyl-N-[2-(trifluoromethoxy)phenyl]pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O2/c1-9-8-12(21-14(20-9)10-6-7-10)15(23)22-11-4-2-3-5-13(11)24-16(17,18)19/h2-5,8,10H,6-7H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJYYDJSOZYESCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)C(=O)NC3=CC=CC=C3OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-Chloro-4-(difluoromethyl)phenyl]methanamine](/img/structure/B2897767.png)
![3-(benzo[d][1,3]dioxol-5-yl)-5-(4-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2897770.png)


![1-(4-Phenoxyphenyl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}ethan-1-one](/img/structure/B2897774.png)
![N-[(3R,4R)-4-Methoxyoxan-3-yl]prop-2-enamide](/img/structure/B2897776.png)
![N-(2-(6-((2-chloro-6-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2897778.png)


![3-(1-(5-(pyridin-3-yl)isoxazole-3-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2897782.png)

![3-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-fluorobenzenesulfonamide](/img/structure/B2897784.png)
![3-(prop-2-en-1-yl)-2-(prop-2-yn-1-ylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2897785.png)
